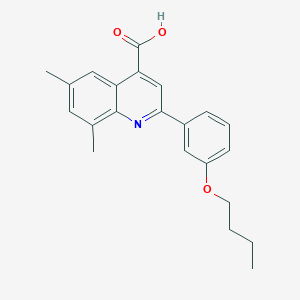
2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. It has a CAS Number of 350997-43-2 and a molecular weight of 321.38 . The IUPAC name for this compound is 2-(3-butoxyphenyl)-4-quinolinecarboxylic acid .
Chemical Reactions Analysis
The chemical reactions involving this compound could be numerous and complex, depending on the conditions and reagents used. For example, protodeboronation of alkyl boronic esters has been reported, which could potentially be relevant to this compound .Applications De Recherche Scientifique
Organic Synthesis: Suzuki–Miyaura Coupling
This compound can be utilized in the Suzuki–Miyaura cross-coupling reaction, a widely applied method for forming carbon–carbon bonds. The reaction conditions are mild and tolerant of various functional groups, making it an environmentally friendly choice for synthesizing complex organic molecules .
Medicinal Chemistry: Drug Synthesis
In pharmacology, this compound’s structural features make it a candidate for the synthesis of drug molecules. Its quinoline core is common in many therapeutic agents, and modifications to its structure could lead to the development of new medications with improved efficacy and safety profiles .
Materials Science: Polymer Chemistry
The carboxylic acid group in this compound provides an anchor point for polymerization reactions. It could be used to create novel polymers with specific properties, such as increased durability or conductivity, which are valuable in materials science applications .
Environmental Science: Pollutant Removal
The compound’s potential to interact with various pollutants through its aromatic system and carboxylic acid functionality could be harnessed in environmental science. It may be used to develop new materials or methods for removing contaminants from water or soil .
Analytical Chemistry: Chromatography
In analytical chemistry, this compound could serve as a standard or a reagent in chromatographic techniques. Its unique structure allows it to be easily detected and quantified, which is essential for the analysis of complex mixtures .
Biochemistry: Enzyme Inhibition
The compound’s structure suggests potential use in biochemistry as an enzyme inhibitor. By binding to the active sites of enzymes, it could regulate biochemical pathways, which is crucial for understanding diseases and developing new treatments .
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
The mode of action of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid are likely related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming reactions . The compound’s interaction with its targets could lead to changes in these pathways, resulting in the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that similar compounds are only marginally stable in water , which could impact their bioavailability.
Result of Action
The molecular and cellular effects of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid’s action are likely related to its role in Suzuki–Miyaura cross-coupling reactions . By participating in these reactions, the compound could facilitate the formation of new carbon–carbon bonds , leading to the synthesis of new organic compounds.
Action Environment
The action, efficacy, and stability of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH level can significantly influence the rate of reaction . Moreover, these compounds are only marginally stable in water , suggesting that their action and stability could be affected by the presence of water or other solvents.
Propriétés
IUPAC Name |
2-(3-butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-4-5-9-26-17-8-6-7-16(12-17)20-13-19(22(24)25)18-11-14(2)10-15(3)21(18)23-20/h6-8,10-13H,4-5,9H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWQQBSQOWCJFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

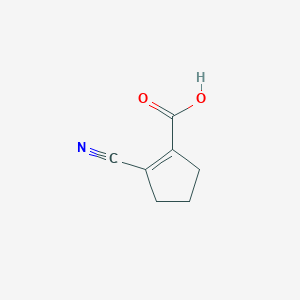

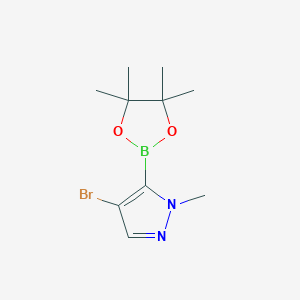
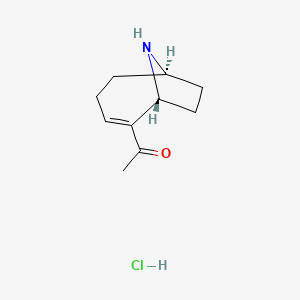
![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)

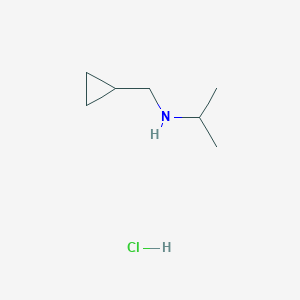
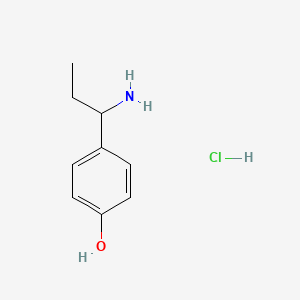
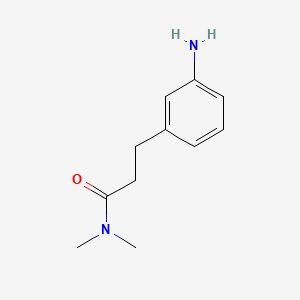
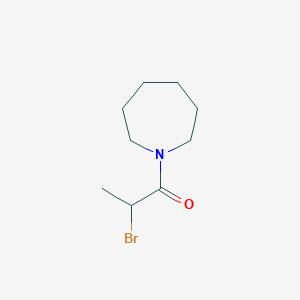
![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)
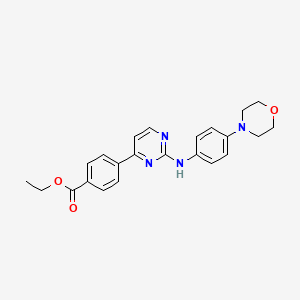
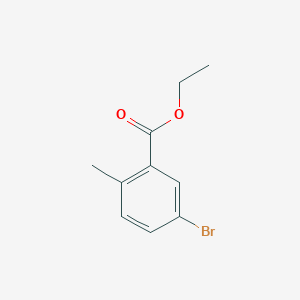
![Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B1292825.png)